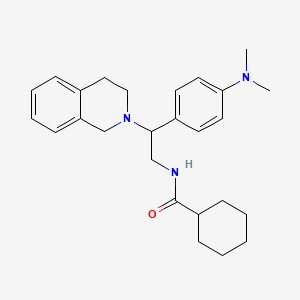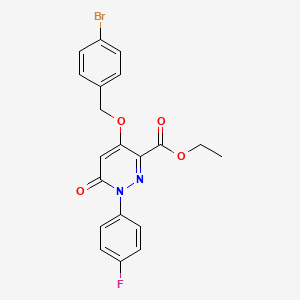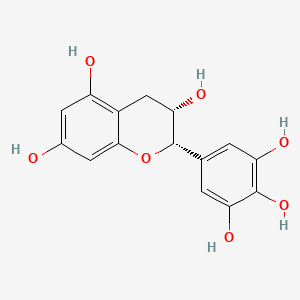
1-(3-Chlorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound that has been gaining significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research has identified related 1,2,4-oxadiazole derivatives as potential anticancer agents. These compounds have shown activity against various cancer cell lines, including breast and colorectal cancers. The mechanism involves the induction of apoptosis through caspase activation, highlighting the therapeutic potential of these compounds in cancer treatment (Zhang et al., 2005). Further studies on similar structures reveal their capability to target specific molecular pathways, offering insights into novel anticancer strategies.
Photoluminescence and Electroluminescence
Compounds incorporating the 1,2,4-oxadiazole unit have demonstrated significant photoluminescence and electroluminescence properties. This makes them promising for applications in light-emitting devices. For instance, rhenium(I) complexes with 1,3,4-oxadiazole ligands have been fabricated into devices showcasing green emission, indicating their utility in developing energy-efficient lighting and display technologies (Wang et al., 2007).
Molecular Docking and Antimicrobial Activity
Novel biologically potent heterocyclic compounds incorporating the oxadiazole moiety have been explored for their antimicrobial potential. Molecular docking studies suggest these compounds could overcome microbe resistance to pharmaceutical drugs, presenting a new avenue for addressing antibiotic resistance issues (Katariya et al., 2021).
Electrochemiluminescence and Oxygen Sensing
Research into rhenium carbonyl complexes featuring pyrazolyl-pyridyl-based ligands has revealed their potential in electrogenerated chemiluminescence (ECL). These findings suggest applications in oxygen sensing, exploiting the oxygen-sensitive ECL intensities for monitoring oxygen levels in various environments (Wei et al., 2011).
Improved Emissive Performance Through Polymer Matrix Immobilization
Studies on Re(I) complexes doped into polymer matrices via the electrospinning method have shown enhanced emissive parameters. This approach effectively represses structural relaxation, leading to improved emission characteristics, which could be beneficial for developing advanced optoelectronic materials (Nie et al., 2015).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-5-2-3-8-16(12)18-21-19(25-22-18)13-9-17(24)23(11-13)15-7-4-6-14(20)10-15/h2-8,10,13H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEUBEMDDQUJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

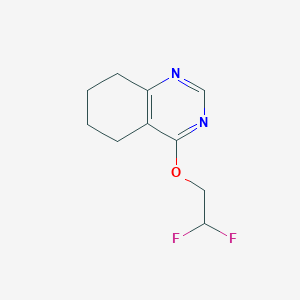
![2-(1,3-dioxoisoindol-2-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2915842.png)
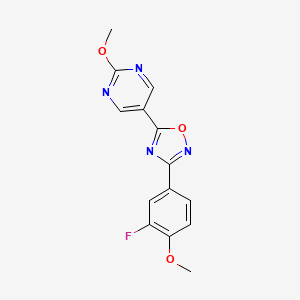
![8-{2-[4-(3-Chlorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2915844.png)
![3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2915846.png)
![N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B2915848.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B2915850.png)
![N-(2-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2915852.png)
![2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2915854.png)
![(2E)-3-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2915855.png)
![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile](/img/structure/B2915856.png)
